molecular formula C6H10Cl3NO2 B12670771 N-(2,2,2-Trichloro-1-propoxyethyl)formamide CAS No. 51360-65-7

N-(2,2,2-Trichloro-1-propoxyethyl)formamide

Cat. No.: B12670771
CAS No.: 51360-65-7
M. Wt: 234.5 g/mol
InChI Key: OXSMMTQMKMLIGV-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-propoxyethyl)formamide is a chemical compound with the molecular formula C6H10Cl3NO2 It is known for its unique structure, which includes a trichlorinated carbon chain and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-propoxyethyl)formamide typically involves the reaction of 2,2,2-trichloroethanol with formamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-propoxyethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The trichlorinated carbon chain can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,2,2-Trichloro-1-propoxyethyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-propoxyethyl)formamide involves its interaction with specific molecular targets. The trichlorinated carbon chain and formamide group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-hydroxyethyl)formamide
  • N-(2,2,2-Trichloro-1-methoxyethyl)formamide
  • N-(2,2,2-Trichloro-1-ethoxyethyl)formamide

Uniqueness

N-(2,2,2-Trichloro-1-propoxyethyl)formamide is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

51360-65-7

Molecular Formula

C6H10Cl3NO2

Molecular Weight

234.5 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-propoxyethyl)formamide

InChI

InChI=1S/C6H10Cl3NO2/c1-2-3-12-5(10-4-11)6(7,8)9/h4-5H,2-3H2,1H3,(H,10,11)

InChI Key

OXSMMTQMKMLIGV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C(Cl)(Cl)Cl)NC=O

Origin of Product

United States

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